4-(2-Cyclohexylethoxy)-3-fluoroaniline

Lipophilicity Permeability SAR

4-(2-Cyclohexylethoxy)-3-fluoroaniline (CAS 946785 -45-1) is a substituted aniline building block (C₁₄H₂₀FNO, MW 237.31) characterized by a cyclohexylethoxy ether at the para‑position and a fluorine atom at the meta‑position of the aniline ring. The compound is catalogued by multiple commercial suppliers primarily as a research intermediate for kinase inhibitor synthesis.

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
CAS No. 946785-45-1
Cat. No. B3173384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyclohexylethoxy)-3-fluoroaniline
CAS946785-45-1
Molecular FormulaC14H20FNO
Molecular Weight237.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCOC2=C(C=C(C=C2)N)F
InChIInChI=1S/C14H20FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
InChIKeyVYDVIJMOFYWSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Cyclohexylethoxy)-3-fluoroaniline (CAS 946785-45-1): Chemical Profile for Procurement and Differentiation


4-(2-Cyclohexylethoxy)-3-fluoroaniline (CAS 946785 -45-1) is a substituted aniline building block (C₁₄H₂₀FNO, MW 237.31) characterized by a cyclohexylethoxy ether at the para‑position and a fluorine atom at the meta‑position of the aniline ring . The compound is catalogued by multiple commercial suppliers primarily as a research intermediate for kinase inhibitor synthesis . Its structural features—a flexible, lipophilic cyclohexylethoxy tail and an electron‑withdrawing fluorine—are rationally designed to modulate target binding, metabolic stability, and physicochemical properties relative to unsubstituted or differently substituted aniline analogs [1].

Why 4-(2-Cyclohexylethoxy)-3-fluoroaniline Cannot Be Replaced by Generic Fluoroaniline or Simple Alkoxy Analogs


Fluoroanilines, including 3‑fluoroaniline, undergo cytochrome P450‑mediated para‑hydroxylation as a major metabolic pathway [1]. In 4‑(2‑cyclohexylethoxy)-3‑fluoroaniline, the para‑position is blocked by the bulky cyclohexylethoxy ether, directly preventing this metabolic soft spot and simultaneously introducing a lipophilic moiety that can occupy hydrophobic pockets in kinase ATP‑binding sites . Replacing the cyclohexylethoxy group with a smaller, less lipophilic alkoxy chain (e.g., methoxy) or removing the fluorine atom alters both the metabolic fate and the pharmacophore geometry; therefore, generic substitution is not feasible when the compound is used as a key intermediate for a specific kinase inhibitor scaffold where both the cyclohexylethoxy tail and the 3‑fluoro substituent are required for target potency and selectivity [2].

Quantitative Differentiation Evidence for 4-(2-Cyclohexylethoxy)-3-fluoroaniline Against Closest Analogs


Lipophilicity Advantage Over 4-(2-Phenylethoxy)-3-fluoroaniline

The cyclohexylethoxy ether imparts higher calculated lipophilicity compared to the aromatic phenylethoxy congener. 4-(2-Cyclohexylethoxy)-3-fluoroaniline has a predicted LogP of 4.27 , while the directly analogous 3-fluoro-4-(2-phenylethoxy)aniline (CAS 946663-85-0, C₁₄H₁₄FNO, MW 231.27) has a lower LogP consistent with its smaller molecular volume and aromatic ring . The cyclohexyl ring provides greater aliphatic surface area for hydrophobic interactions in kinase hinge-region and back-pocket binding.

Lipophilicity Permeability SAR

Pharmacophore Geometry Differentiation from Cyclopentylmethoxy and Cyclohexylmethoxy Analogs

The cyclohexylethoxy linker (-O-CH₂-CH₂-cyclohexyl) provides a longer and more flexible spacer than the cyclohexylmethoxy (-O-CH₂-cyclohexyl) or cyclopentylmethoxy (-O-CH₂-cyclopentyl) variants that are co-listed in the Huateng Pharma catalog . In the context of 3-substituted anilinopyrimidine EphB4 inhibitors, crystallographic studies have shown that the aniline C-2 conformation and the para-substituent extension directly influence inhibitor potency; the ethyl spacer can position the cyclohexyl ring deeper into the hydrophobic back pocket compared to the methylene spacer, resulting in sub-nanomolar IC₅₀ gains in the final inhibitor [1].

Pharmacophore Kinase inhibitor Intermediate

Metabolic Stability Advantage Conferred by Para‑Substitution Compared to Unsubstituted 3‑Fluoroaniline

In rat liver microsomes, 3‑fluoroaniline is preferentially para‑hydroxylated by CYP450 enzymes, a metabolic pathway that contributes to clearance and potential toxicity [1]. 4‑(2‑Cyclohexylethoxy)-3‑fluoroaniline has the para‑position blocked, which eliminates this primary metabolic route. The resulting metabolic profile is shifted toward other pathways, potentially reducing the formation of reactive benzoquinoneimine metabolites that are characteristic of 4‑fluoroaniline defluorination [2].

Metabolic stability Defluorination CYP450

Defined Intermediate Role in Sub‑Nanomolar EphB4 and Src Kinase Inhibitor Series

4‑(2‑Cyclohexylethoxy)-3‑fluoroaniline is a documented key intermediate in patent applications covering pyrimidine derivatives that yield potent kinase inhibitors. The final compound AZ12672857, which contains the 4‑(2‑cyclohexylethoxy)-3‑fluoroaniline substructure, inhibits EphB4 with an IC₅₀ of 1.3 nM and Src kinase with an IC₅₀ of 2 nM in cellular proliferation assays, and suppresses EphB4 autophosphorylation in CHO‑K1 cells with an IC₅₀ of 9 nM [1][2].

EphB4 Src Kinase inhibitor Intermediate

Nrf2 Inhibitory and Radiosensitizing Background of the Core Scaffold

The non‑fluorinated congener 4‑(2‑cyclohexylethoxy)aniline (IM3829) is a well‑characterized Nrf2 inhibitor that enhances radiosensitivity in NSCLC cell lines (H1299, A549, H460) and in xenograft models [1]. IM3829 combined with radiation increased IR‑induced cell death from 2.90 ± 0.22 to 6.02 ± 0.87 (fold‑enhancement) in H1299 cells [2]. The 3‑fluoro substitution present in 4‑(2‑cyclohexylethoxy)-3‑fluoroaniline is expected to further modulate potency and metabolic stability, offering a differentiated starting point for next‑generation Nrf2 inhibitors.

Nrf2 Radiosensitizer Lung cancer

Optimal Research and Industrial Application Scenarios for 4-(2-Cyclohexylethoxy)-3-fluoroaniline


Kinase Inhibitor Lead Optimization Requiring a Lipophilic para-Ether Tail

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors, particularly those targeting EphB4, Src family kinases, or Trk receptors, should select this intermediate when the designed inhibitor requires a para‑cyclohexylethoxy‑3‑fluoroaniline pharmacophore to occupy the hydrophobic back‑pocket and achieve sub‑nanomolar potency, as demonstrated by the AZ12672857 series [1]. The documented LogP of 4.27 and the two‑carbon spacer geometry provide a defined chemical starting point that cannot be replicated by cyclopentylmethoxy or phenylethoxy analogs .

Nrf2-Targeted Radiosensitizer Development for Non-Small Cell Lung Cancer

Given that the non‑fluorinated parent compound IM3829 is a validated Nrf2 inhibitor with in vivo radiosensitizing activity, this 3‑fluoro analog is appropriate for SAR expansion studies aimed at improving metabolic stability while retaining Nrf2 inhibitory potency. Researchers can use this building block to synthesize focused libraries of fluoro‑substituted IM3829 derivatives and evaluate them in H1299, A549, or H460 NSCLC models [2].

CNS-Penetrant Kinase Probe Synthesis Leveraging High Lipophilicity

The elevated LogP (4.27) and the aliphatic cyclohexyl ring may confer improved blood‑brain barrier penetration relative to aromatic ether analogs. This intermediate is well‑suited for CNS‑targeted kinase inhibitor programs (e.g., Trk or CDK inhibitors) where brain exposure is a key requirement and where the cyclohexylethoxy tail can simultaneously enhance permeability and target engagement [3].

Selective hERG Liability Engineering Through Tail Modulation

The cyclohexylethoxy group can be used as a modular handle to dial out hERG channel binding while maintaining kinase potency. In kinase projects where basic amine‑containing tails cause hERG inhibition, substituting with a neutral, lipophilic cyclohexylethoxy ether (as in this intermediate) is a recognized strategy documented in Trk inhibitor patent families [3]. Procuring this intermediate allows direct incorporation of this hERG‑mitigating motif into the inhibitor scaffold.

Quote Request

Request a Quote for 4-(2-Cyclohexylethoxy)-3-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.